molecular formula C14H9Br2F3O2 B14778445 2-(Benzyloxy)-1,5-dibromo-3-(trifluoromethoxy)benzene

2-(Benzyloxy)-1,5-dibromo-3-(trifluoromethoxy)benzene

Cat. No.: B14778445
M. Wt: 426.02 g/mol
InChI Key: CABHPDDUSWFOCO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,5-dibromo-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of benzyloxy, dibromo, and trifluoromethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,5-dibromo-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzyloxy-substituted benzene derivative, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,5-dibromo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Benzyloxy)-1,5-dibromo-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,5-dibromo-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1,5-dibromo-3-(methoxy)benzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(Benzyloxy)-1,5-dichloro-3-(trifluoromethoxy)benzene: Similar structure but with chlorine atoms instead of bromine atoms.

Uniqueness

2-(Benzyloxy)-1,5-dibromo-3-(trifluoromethoxy)benzene is unique due to the presence of both bromine and trifluoromethoxy groups, which can impart distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C14H9Br2F3O2

Molecular Weight

426.02 g/mol

IUPAC Name

1,5-dibromo-2-phenylmethoxy-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C14H9Br2F3O2/c15-10-6-11(16)13(12(7-10)21-14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

CABHPDDUSWFOCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)OC(F)(F)F

Origin of Product

United States

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